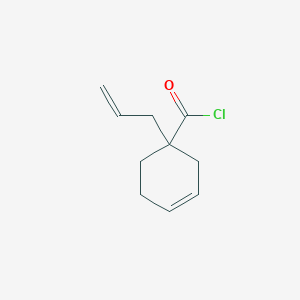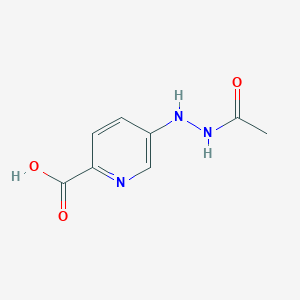
5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Acetylhydrazinyl Group: The acetylhydrazinyl group can be introduced through a reaction between hydrazine and acetic anhydride, followed by coupling with the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where the acetylhydrazinyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure allows it to be explored as a potential drug candidate for various therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylhydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridinecarboxylic acid structure but lacks the acetylhydrazinyl group.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Another isomer of pyridinecarboxylic acid with different substitution pattern.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to nicotinic acid but with the carboxylic acid group at the 4-position.
Uniqueness: 5-(2-Acetylhydrazinyl)pyridine-2-carboxylic acid is unique due to the presence of the acetylhydrazinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyridinecarboxylic acids .
Properties
CAS No. |
737711-15-8 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
5-(2-acetylhydrazinyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)10-11-6-2-3-7(8(13)14)9-4-6/h2-4,11H,1H3,(H,10,12)(H,13,14) |
InChI Key |
DJEAERTVPHVTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


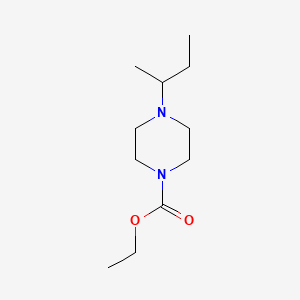
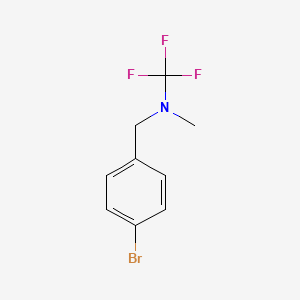
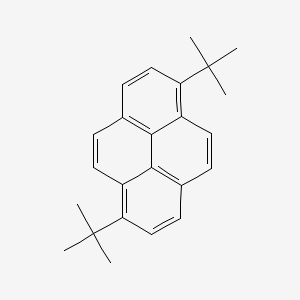
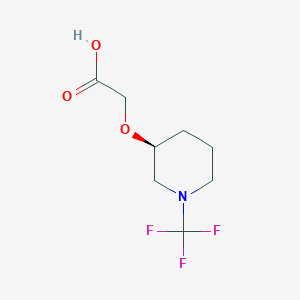


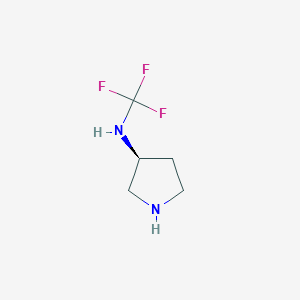
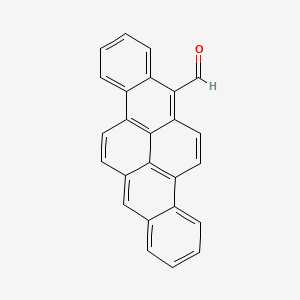
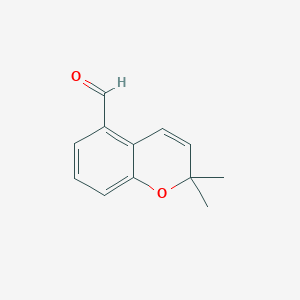
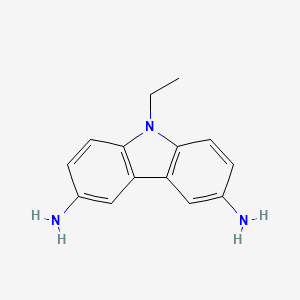
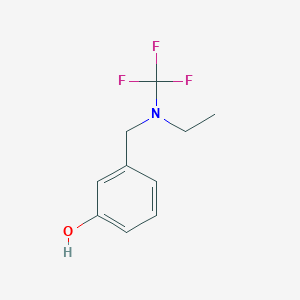
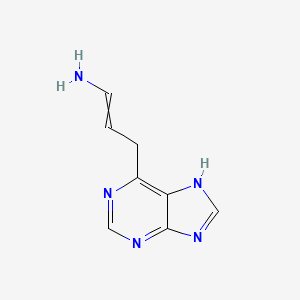
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
